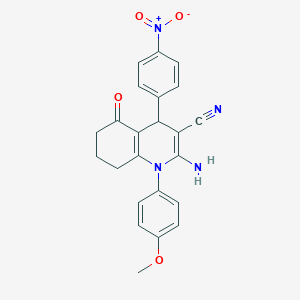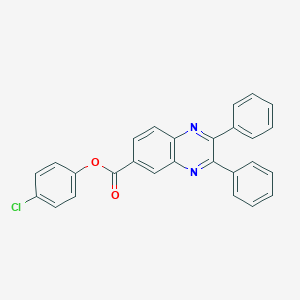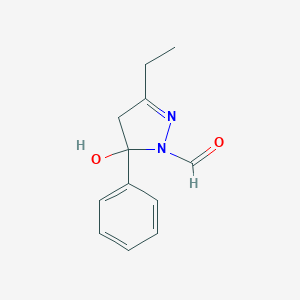
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the Hantzsch reaction with appropriate modifications for large-scale synthesis could be a potential approach.
化学反应分析
Types of Reactions
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted hexahydroquinolines.
Substitution: Various substituted hexahydroquinolines depending on the nucleophile used.
科学研究应用
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
2-Amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of both methoxy and nitro substituents on the phenyl rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
属性
分子式 |
C23H20N4O4 |
|---|---|
分子量 |
416.4g/mol |
IUPAC 名称 |
2-amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O4/c1-31-17-11-9-15(10-12-17)26-19-3-2-4-20(28)22(19)21(18(13-24)23(26)25)14-5-7-16(8-6-14)27(29)30/h5-12,21H,2-4,25H2,1H3 |
InChI 键 |
YTTLEKFATVHENA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC3 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B392704.png)
![N'-[3-nitro-4-(5-quinolinylsulfanyl)benzylidene]pentanohydrazide](/img/structure/B392706.png)
![N-octyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B392707.png)


![N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
![N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-CHLOROBENZAMIDE](/img/structure/B392716.png)
![5-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392717.png)
![5-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392718.png)
![4-chloro-N-(2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B392721.png)
![4-BROMO-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392723.png)

